Ascorbyl radical
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H7O6 |
|---|---|
Molecular Weight |
175.12 g/mol |
InChI |
InChI=1S/C6H7O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8,10H,1H2 |
InChI Key |
LHFJOBMTAJJOTB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1C(=O)C(=C(O1)[O])O)O)O |
Synonyms |
ascorbyl radical monodehydroascorbate monodehydroascorbic acid semidehydroascorbate semidehydroascorbic acid |
Origin of Product |
United States |
Formation and Generation Mechanisms of the Ascorbyl Radical
One-Electron Oxidation Pathways of Ascorbate (B8700270) (AscH⁻)
The generation of the ascorbyl radical primarily occurs through one-electron oxidation of the ascorbate anion. mdpi.com This process is fundamental to its role as a potent free radical scavenger and as a cofactor for various enzymes. taylorfrancis.commdpi.com
Enzymatic Generation
A variety of enzymes utilize ascorbate as an electron donor, leading to the formation of the this compound.
Ascorbate oxidase, a multi-copper enzyme found predominantly in plants, catalyzes the four-electron reduction of molecular oxygen to water, with the concurrent one-electron oxidation of four ascorbate molecules to ascorbyl radicals. cas.cz The reaction proceeds without releasing intermediate reactive oxygen species. cas.cz
Ascorbate peroxidase, an enzyme family primarily found in plants and photosynthetic protists, plays a crucial role in detoxifying hydrogen peroxide (H₂O₂). nih.govresearchgate.net It catalyzes the reduction of H₂O₂ to water, using ascorbate as the electron donor and generating ascorbyl radicals in the process. oup.com
Several monooxygenase enzymes depend on ascorbate as a reducing agent, generating the this compound as a product.
Dopamine β-Monooxygenase (DBM): This copper-containing enzyme is vital for the synthesis of the neurotransmitter norepinephrine (B1679862) from dopamine. uniprot.orgspringernature.com DBM catalyzes the hydroxylation of dopamine, a reaction that requires two molecules of ascorbate, each donating a single electron to reduce molecular oxygen, thereby producing two molecules of the this compound. nsf.govnih.gov Direct spectrophotometric methods have confirmed the formation of the ascorbyl free radical during catalysis by DBM. nih.gov
Peptidyl-glycine α-Amidating Monooxygenase (PAM): This bifunctional enzyme is essential for the C-terminal amidation of many peptide hormones and neuropeptides, a modification required for their biological activity. uniprot.orgnih.gov The first step, catalyzed by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain, involves the copper- and ascorbate-dependent hydroxylation of a C-terminal glycine (B1666218) residue. uniprot.orguniprot.org This reaction utilizes two molecules of ascorbate, generating two ascorbyl radicals. researchgate.net
Table 1: Monooxygenase Systems Generating Ascorbyl Radicals
| Enzyme | Function | Ascorbate Role | Product |
|---|---|---|---|
| Dopamine β-Monooxygenase (DBM) | Norepinephrine synthesis | Electron donor | This compound |
| Peptidyl-glycine α-Amidating Monooxygenase (PAM) | Peptide amidation | Electron donor for hydroxylation | This compound |
NADH:cytochrome b5 oxidoreductase 3 (Cyb5R3) is an enzyme that can reduce the this compound back to ascorbate, using NADH as an electron donor. nih.gov While its primary role in this context is recycling, the system highlights the continuous enzymatic processing of the this compound within cells. nih.govcsic.es Deficiencies in Cyb5R3 can lead to increased levels of the this compound and associated cellular stress. researchgate.netoapen.org The enzyme is part of a redox system that is crucial for maintaining the cellular ascorbate pool. csic.es
Peroxidases, in the presence of hydrogen peroxide, can catalyze the one-electron oxidation of various substrates, including phenolic compounds, to form radical species. mdpi.com These substrate radicals can, in turn, oxidize ascorbate to the this compound. oup.com For instance, myeloperoxidase can indirectly lead to this compound formation by generating other radicals that then react with ascorbate. researchgate.net This process is part of the complex interplay of radical species during inflammatory responses. researchgate.net
Non-Enzymatic Generation
The this compound is also readily formed through non-enzymatic reactions with various oxidizing agents. This is the basis of vitamin C's antioxidant function.
Reaction with Free Radicals: Ascorbate is highly reactive towards a wide range of damaging free radicals, including superoxide (B77818) (O₂•⁻), hydroxyl (HO•), alkoxyl (RO•), and peroxyl (ROO•) radicals. nsf.govmdpi.com In these reactions, ascorbate donates a single electron to neutralize the radical, resulting in the formation of the more stable this compound. liposhell.plmdpi.com This terminates potentially harmful radical chain reactions. wikipedia.org
Interaction with Metal Ions: Ascorbate can reduce transition metal ions such as ferric iron (Fe³⁺) and cupric copper (Cu²⁺). taylorfrancis.commdpi.com This one-electron transfer results in the formation of the this compound and the reduced metal ion (Fe²⁺ or Cu⁺). nih.gov The presence of these reduced metals can then lead to the generation of highly reactive hydroxyl radicals via the Fenton reaction if hydrogen peroxide is available, a process where ascorbate can paradoxically exhibit pro-oxidant effects. nih.govmdpi.comtandfonline.com
Autoxidation: The spontaneous oxidation of ascorbate by molecular oxygen, known as autoxidation, is a slow process at physiological pH but can be catalyzed by the presence of metal ions. researchgate.netconicet.gov.ar This reaction also proceeds via a one-electron transfer, generating an this compound. cas.cz
Reaction with Reactive Oxygen Species (ROS)
Ascorbic acid is a potent scavenger of numerous reactive oxygen species (ROS). This scavenging activity involves the donation of an electron from ascorbate to the ROS, resulting in the formation of the this compound and a less reactive species.
The hydroxyl radical is an extremely reactive and damaging ROS. Ascorbate readily reacts with the hydroxyl radical, effectively neutralizing it. libretexts.org In this reaction, ascorbate donates an electron to the hydroxyl radical, forming the this compound and a hydroxide (B78521) ion. libretexts.org This process transforms a highly destructive radical into the much less reactive this compound. libretexts.org The this compound can then undergo further oxidation to dehydroascorbate by quenching a second hydroxyl radical. libretexts.org
The reaction can be summarized as: Ascorbate + •OH → this compound + OH⁻
Some studies suggest that in the presence of hydrogen peroxide, ascorbate can contribute to the generation of hydroxyl radicals, a process that may not require transition metal catalysis. researchgate.net However, the primary role of ascorbate in the presence of hydroxyl radicals is as a scavenger. mdpi.com
Ascorbate is also capable of reacting with the superoxide radical. mdpi.com The reaction involves the transfer of a hydrogen atom from the enolic hydroxyl group of ascorbate to the superoxide radical, which leads to the formation of the this compound. doi.orgresearchgate.net The rate constant for this reaction under physiological conditions has been determined to be 3.3 × 10⁴ M⁻¹ s⁻¹. doi.orgresearchgate.net
The reaction proceeds as follows: Ascorbate + O₂•⁻ + H⁺ → this compound + H₂O₂
It has been proposed that the this compound itself is unreactive towards the superoxide radical. doi.orgresearchgate.net However, in acidic environments, the protonated form of the this compound can react further with the superoxide radical. doi.orgresearchgate.net Some research also indicates that the this compound can react with superoxide at a much faster rate than ascorbate itself. caldic.com
Peroxyl radicals are another class of ROS that are effectively scavenged by ascorbate. mdpi.com The conventional mechanism involves a single-electron transfer from ascorbate to the peroxyl radical, resulting in the formation of the this compound anion and a hydroperoxide. mdpi.comresearchgate.net
The general reaction is: Ascorbate + ROO• → this compound⁻ + ROOH
An alternative mechanism has been proposed involving peroxyl radical addition to the C2=C3 double bond of ascorbate, which ultimately leads to the formation of an alcohol (ROH) instead of a potentially damaging hydroperoxide. mdpi.com In non-aqueous environments, the undissociated form of ascorbic acid derivatives reacts with peroxyl radicals with a rate constant of (8.4 ± 1.0) × 10⁴ M⁻¹ s⁻¹, while the anionic form is significantly more reactive, with a rate constant of (5.0 ± 3.3) × 10⁷ M⁻¹ s⁻¹. researchgate.net
Ascorbate can quench singlet oxygen, a highly reactive form of oxygen, through both physical and chemical mechanisms. mdpi.combmrat.org Chemical quenching, which involves the oxidation of ascorbate, is a significant pathway. mdpi.com The reaction between ascorbate and singlet oxygen is rapid, with a reported rate constant of 3 × 10⁸ M⁻¹ s⁻¹. nih.gov This interaction leads to the formation of hydrogen peroxide. nih.gov The quenching rate constants have been shown to vary with pH. researchgate.net
The process can be described as: Ascorbate + ¹O₂ → [Adduct] → Oxidation products mdpi.com
Interaction with Reactive Nitrogen Species (RNS)
Ascorbic acid is also known to react with reactive nitrogen species (RNS), which are molecules derived from nitric oxide. ais.gov.aumdpi.com These interactions are a key aspect of its protective role against oxidative and nitrosative stress. nih.gov Peroxynitrite (ONOO⁻), a potent and cytotoxic RNS, is capable of oxidizing ascorbate. mdpi.com The specifics of this compound formation from these interactions are an area of ongoing research. nih.govnih.gov
Metal-Catalyzed Oxidation (e.g., Fe³⁺/Cu²⁺ Systems)
Transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of ascorbic acid, leading to the formation of the this compound. libretexts.orgnih.gov This process is often referred to as a pro-oxidant activity of ascorbate, as it can also lead to the generation of reactive oxygen species. mdpi.com
In the presence of Fe³⁺, ascorbic acid reduces it to Fe²⁺ via a one-electron transfer, forming the this compound in the process. caldic.comsemanticscholar.org This reaction can proceed through the formation of a transient ferric ascorbate complex. rsc.org The newly formed Fe²⁺ can then react with hydrogen peroxide in a Fenton-like reaction to produce highly reactive hydroxyl radicals. mdpi.comsemanticscholar.org
The reaction with ferric iron is: Ascorbate + Fe³⁺ → this compound + Fe²⁺
Similarly, Cu²⁺ ions can catalyze the oxidation of ascorbate. ukessays.comnih.gov Ascorbate reduces Cu²⁺ to Cu⁺, which can then react with oxygen to produce superoxide and subsequently hydrogen peroxide. mdpi.com The presence of copper ions has been shown to enhance the generation of the this compound. nih.gov The oxidation of ascorbate by Cu²⁺ can lead to the rapid production of hydrogen peroxide. nih.govnih.gov
The reaction with cupric ions is: Ascorbate + Cu²⁺ → this compound + Cu⁺
| Reactant | Product(s) | Mechanism/Key Findings | Rate Constant (M⁻¹ s⁻¹) |
| Reactive Oxygen Species (ROS) | |||
| Hydroxyl Radical (•OH) | This compound, Hydroxide ion | Electron donation from ascorbate to the highly reactive hydroxyl radical. libretexts.org | Not specified |
| Superoxide Radical (O₂•⁻) | This compound, Hydrogen peroxide | Hydrogen atom abstraction from the enolic hydroxyl group of ascorbate. doi.orgresearchgate.net | 3.3 × 10⁴ (at physiological pH) doi.orgresearchgate.net |
| Peroxyl Radicals (ROO•) | This compound anion, Hydroperoxide | Conventional mechanism involves single-electron transfer. mdpi.comresearchgate.net An alternative pathway leads to alcohol formation. mdpi.com | (8.4 ± 1.0) × 10⁴ (undissociated form, non-aqueous) researchgate.net (5.0 ± 3.3) × 10⁷ (anionic form, non-aqueous) researchgate.net |
| Singlet Oxygen (¹O₂) | Oxidation products, Hydrogen peroxide | Involves both physical and chemical quenching. mdpi.combmrat.org | 3 × 10⁸ nih.gov |
| Reactive Nitrogen Species (RNS) | |||
| Peroxynitrite (ONOO⁻) | Oxidized ascorbate products | Ascorbate is oxidized by this potent RNS. mdpi.com | Not specified |
| Metal Ions | |||
| Ferric Iron (Fe³⁺) | This compound, Ferrous iron (Fe²⁺) | One-electron transfer, can proceed via a transient complex. caldic.comsemanticscholar.orgrsc.org | Not specified |
| Cupric Copper (Cu²⁺) | This compound, Cuprous copper (Cu⁺) | Catalytic oxidation, leading to the generation of other ROS. ukessays.comnih.govmdpi.com | Not specified |
Photo-Induced Oxidation of Ascorbic Acid
The this compound (AA•) can be generated through the direct photo-oxidation of ascorbic acid (AA) upon exposure to light, particularly ultraviolet (UV) radiation. capes.gov.brresearchgate.net Studies using UV-C light (254 nm) on model systems have demonstrated that UV treatment leads to the degradation of ascorbic acid and the simultaneous formation of the this compound. capes.gov.brresearchgate.net This process has been confirmed using Electron Spin Resonance (ESR) spectroscopy, a sensitive method for detecting radical species. capes.gov.brresearchgate.net
Research has shown that this photo-induced radical formation can persist even after the initial light exposure has ceased; ascorbyl radicals continued to form for up to 200 minutes following an initial UV treatment in one study. capes.gov.brresearchgate.net The mechanism for UV-induced degradation is suggested to be the same as the general mechanism for metal-catalyzed oxidation of ascorbic acid. capes.gov.brresearchgate.net
In biological systems, such as the eye's retinal pigment epithelium (RPE), visible light can also drive this oxidation. nih.gov The process can be mediated by endogenous photosensitizers like melanin (B1238610). nih.govnih.gov When melanin is illuminated, it can form free radicals that subsequently oxidize ascorbic acid to the this compound. nih.gov The effectiveness of this process is wavelength-dependent, with blue light being more potent than red light in driving the reaction. nih.gov This photo-oxidation of ascorbate is considered an indicator of photooxidative stress in ocular tissues. nih.gov
| Research Finding | Light Source/Wavelength | System Studied | Detection Method | Citation |
| AA degradation and simultaneous AA• formation | UV-C (254 nm) | Model juice system (malic acid) | HPLC-MS, ESR Spectroscopy | capes.gov.br, researchgate.net |
| Continued AA• formation post-treatment | UV-C (254 nm) | Model juice system (malic acid) | ESR Spectroscopy | capes.gov.br, researchgate.net |
| AA oxidation proportional to radiant exposure | Visible laser (blue light > red light) | Bovine Retinal Pigment Epithelium (RPE) cells | ¹⁴C-labeled AA tracking | nih.gov |
| Melanin-mediated photo-oxidation of ascorbate | Visible light (340-600 nm) | Human RPE cells | Not specified | nih.gov |
Quinone Redox Cycling Intermediates
The this compound plays a central role as an intermediate in quinone redox cycling, a process implicated in the toxicological effects of quinones found in particulate matter. acs.orgnih.gov In this cycle, ascorbate can be oxidized, for instance by Fe³⁺ ions, to produce an this compound (•Asc). acs.org This this compound then reacts with a quinone (Q), such as anthraquinone (B42736) (AQ), reducing it to a semiquinone radical (Q•⁻) and initiating the redox cycle. acs.orgnih.gov
The semiquinone radical can then react with molecular oxygen (O₂) to regenerate the original quinone and produce a superoxide radical (O₂•⁻). imrpress.com This process can lead to the formation of other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), particularly in the presence of transition metals like iron which facilitate Fenton-type reactions. acs.orgnih.gov Studies have demonstrated a synergistic effect among quinones, ascorbic acid, and iron in enhancing the generation of hydroxyl radicals. acs.orgnih.gov The efficiency of this redox cycling and the subsequent formation of the this compound and ROS is linked to the standard redox potentials of the specific quinones involved. tandfonline.comnih.gov
Regeneration from Other Radical Species
A primary function of the ascorbate/ascorbyl radical redox couple is to regenerate other key antioxidants from their radical forms, thereby maintaining the body's antioxidant capacity.
Reduction of α-Tocopheroxyl Radical (α-TO•)
Ascorbate is a crucial co-antioxidant that acts synergistically with the lipid-soluble antioxidant α-tocopherol (α-TOH) to protect biological membranes from lipid peroxidation. capes.gov.brnih.gov During the process of scavenging lipid peroxyl radicals within a membrane, α-tocopherol donates a hydrogen atom and is converted into the α-tocopheroxyl radical (α-TO•). mdpi.com This α-tocopheroxyl radical is relatively unreactive but must be recycled back to its active form to continue its protective function. mdpi.com
Ascorbate (AH⁻), present in the aqueous phase, efficiently reduces the α-tocopheroxyl radical located at the membrane surface back to α-tocopherol. ahajournals.orgahajournals.orgnih.gov In this reaction, ascorbate donates an electron, becoming the this compound (A•⁻). ahajournals.org
Reaction: α-TO• + AH⁻ → α-TOH + A•⁻
This regeneration is thermodynamically favorable, driven by the difference in the standard reduction potentials of the two redox couples. ahajournals.org This interaction allows the potent radical-scavenging activity of α-tocopherol within the lipid domain to be sustained by the aqueous-phase antioxidant, ascorbate. capes.gov.brnih.gov The this compound that is formed can then be reduced back to ascorbate by various cellular systems, including those involving glutathione (B108866). ahajournals.orgmdpi.com Studies comparing the regenerative capacity have shown that ascorbyl palmitate, a synthetic ester of ascorbic acid, is exceptionally efficient at reducing the α-tocopheroxyl radical. acs.org
| Redox Couple | Standard Reduction Potential (E°) | Citation |
| α-TO•/H⁺, α-TOH | ~ -0.50 V | ahajournals.org |
| A•⁻/H⁺, AH⁻ | ~ -0.28 V | ahajournals.org |
Reactivity and Reaction Kinetics of the Ascorbyl Radical
Radical-Radical Interaction Pathways
The primary reaction pathways for the ascorbyl radical involve interactions with another radical. These can be categorized into self-reactions, where two ascorbyl radicals interact, and cross-reactions, where the this compound interacts with other types of radicals like superoxide (B77818) or peroxyl radicals.
The disproportionation, or self-reaction, of the this compound is a critical process in biological systems. researchgate.net In this reaction, two this compound anions (Asc•⁻) react to regenerate one molecule of ascorbate (B8700270) (AscH⁻) and one molecule of dehydroascorbic acid (DHA). researchgate.net This reaction is vital for recycling ascorbate, allowing a single molecule to quench multiple radicals. researchgate.netnih.gov
The mechanism of disproportionation is not a simple one-step process. Evidence suggests a mechanism involving the initial formation of a dimer from two this compound ions. wayne.eduresearchgate.netiaea.orgosti.gov Following dimerization, an internal or intramolecular electron transfer occurs within this transient dimer complex. wayne.eduresearchgate.net This electron transfer is followed by protonation and subsequent dissociation, yielding the final products: the fully reduced ascorbate anion and the fully oxidized dehydroascorbic acid. wayne.eduresearchgate.netiaea.org Computational studies support this mechanism, indicating that in the dimer, one of the ascorbate units cyclizes before the complex dissociates. wayne.edu
The disproportionation of the this compound is a thermodynamically favorable process at physiological pH. wayne.edursc.orgresearchgate.net The reaction is found to be exergonic, a property driven significantly by the formation of the stable hemiketal structure of dehydroascorbic acid (DHA). nih.govresearchgate.net The reaction kinetics are sensitive to environmental factors such as pH, temperature, and the presence of proton donors like phosphate (B84403) buffers. iaea.orgnih.gov In the absence of available protons, such as in dry acetonitrile (B52724), the this compound is surprisingly long-lived, persisting for hours, which underscores the critical role of protons in facilitating the disproportionation reaction. nih.gov In aqueous solutions, however, the decay of the this compound via disproportionation is rapid. nih.gov Theoretical calculations have shown that for the this compound anion (A•⁻), the self-disproportionation reaction pathways are thermodynamically unfavorable in the absence of protonation, with a calculated Gibbs free energy of reaction (ΔGR°) ranging from 18.2 to 35.8 kcal mol⁻¹. doi.org
Table 1: Thermodynamic Parameters for this compound (Asc•⁻) Self-Disproportionation
| Reaction Pathway | ΔH R ° (kcal mol⁻¹) | ΔG R ° (kcal mol⁻¹) | Thermodynamic Feasibility |
|---|
Note: Data from theoretical calculations for the this compound anion in the absence of protonation. The reaction becomes favorable with the involvement of protons.
The this compound can effectively terminate radical chain reactions by reacting with other radical species. researchgate.net This reactivity is central to its antioxidant function.
The reaction between the this compound and the superoxide radical (O₂•⁻) is complex and highly dependent on the protonation state of the this compound. doi.orgau.dk The this compound anion (Asc•⁻), the dominant form at physiological pH, is relatively unreactive with superoxide. doi.orgau.dk Theoretical results indicate that reaction pathways between Asc•⁻ and O₂•⁻ have a high positive Gibbs free energy of reaction (ΔGR° from 13.3 to 43.5 kcal mol⁻¹), making them thermodynamically unfavorable. doi.org
However, the protonated form of the this compound (AscH•), which is present in more acidic environments, shows significantly altered reactivity. doi.orgau.dk AscH• can react with O₂•⁻ through mechanisms such as hydrogen atom abstraction and single electron transfer. doi.orgau.dk The rate constants reported for the reaction between ascorbate and superoxide show considerable variation in the literature, which may be due to different experimental conditions and the complex, pH-dependent nature of the reactants. doi.org
Table 2: Reported Rate Constants for the Reaction of Ascorbate/Ascorbyl Radical with Superoxide Radical (O₂•⁻)
| Reactants | Rate Constant (k, M⁻¹s⁻¹) | pH | Method/System | Source |
|---|---|---|---|---|
| Ascorbate + O₂•⁻ | 3.3 x 10⁴ | Physiological | Competitive Technique | doi.orgau.dk |
| Ascorbate + O₂•⁻ | 5.75 x 10⁴ | 6.0 - 7.8 | Flash Photolysis | doi.org |
| Ascorbate + O₂•⁻ | 2.7 x 10⁵ | 7.4 | Not specified | doi.org |
| Ascorbate + O₂•⁻ | 1.52 x 10⁵ | 9.9 | Not specified | doi.org |
| Ascorbic Acid + O₂•⁻ | 5.4 x 10⁶ | 7.4 | Xanthine-Xanthine Oxidase | nih.gov |
Ascorbic acid and its derivatives are effective at trapping peroxyl radicals (ROO•), a key step in inhibiting lipid peroxidation. karger.comrsc.org The reaction rate is influenced by the solvent and the form of the ascorbate. In non-aqueous solvents like acetonitrile, the undissociated form of ascorbyl derivatives (AscH₂) reacts with peroxyl radicals with a rate constant (k_inh) of approximately (8.4 ± 1.0) x 10⁴ M⁻¹s⁻¹. rsc.orgresearchgate.net In the presence of a base, the anionic form (AscH⁻) is much more reactive, with a rate constant around (5.0 ± 3.3) x 10⁷ M⁻¹s⁻¹. researchgate.net The conventional mechanism involves electron transfer from ascorbate to the peroxyl radical, followed by protonation to yield a hydroperoxide. mdpi.com However, an alternative mechanism involving the direct addition of the peroxyl radical to the ascorbate molecule has also been proposed as a viable pathway. mdpi.com
Table 3: Selected Rate Constants for the Reaction of Ascorbate Derivatives with Peroxyl Radicals (ROO•)
| Ascorbate Form/Derivative | Radical | Rate Constant (k_inh, M⁻¹s⁻¹) | Solvent/Conditions | Source |
|---|---|---|---|---|
| Undissociated Ascorbyl Palmitate/Isopropylidene Ascorbic Acid | Peroxyl Radicals | (8.4 ± 1.0) x 10⁴ | Acetonitrile, 303 K | rsc.orgresearchgate.net |
| Anionic Ascorbyl Palmitate/Isopropylidene Ascorbic Acid | Peroxyl Radicals | (5.0 ± 3.3) x 10⁷ | Acetonitrile with base, 303 K | researchgate.net |
| Ascorbic Acid | Peroxyl Radicals | (1.05–9.25) x 10³ | Aqueous, pH 7.4, 37°C | nih.govnih.gov |
| Ascorbic Acid | CCl₃OO• | 2.0 x 10⁶ | pH 7.0 | karger.com |
| Ascorbic Acid | CH₃OO• | 2.2 x 10⁶ | pH 7.0 | karger.com |
| HNT/Ascorbic Acid | Peroxyl Radicals | 1.4 x 10⁶ | Buffered Water, pH 7.4, 30°C | nih.gov |
| HNT/Ascorbic Acid | Peroxyl Radicals | 5.1 x 10⁴ | Acetonitrile, 30°C | nih.gov |
Cross-Radical Reactions with Other Species
Reactivity with Hydroxyl Radicals (•OH)
The this compound demonstrates significant reactivity with the highly reactive hydroxyl radical (•OH). When ascorbic acid encounters a hydroxyl radical, it donates a single electron to quench the radical, resulting in the formation of the this compound and a hydroxide (B78521) ion. libretexts.org This initial reaction transforms a very reactive and potentially harmful radical into the much less reactive this compound. libretexts.org
The this compound itself is still a free radical and can react further. aip.org It can effectively scavenge a second hydroxyl radical, leading to the formation of dehydroascorbate, the stable, oxidized form of ascorbate. libretexts.orgaip.org This two-step process means a single ascorbate molecule has the potential to neutralize two damaging hydroxyl radicals. libretexts.orgaip.org The reaction of the ascorbate anion (AscH⁻) with hydroxyl radicals is extremely fast, with a rate constant (k) at pH 7.4 of approximately 1.1 x 10¹⁰ M⁻¹s⁻¹. researchgate.net
Electron and Hydrogen Atom Transfer Mechanisms
The antioxidant function of the this compound and its parent molecule, ascorbic acid, is governed by several key reaction mechanisms, including Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and metal-mediated inner-sphere mechanisms.
Single Electron Transfer (SET)
The Single Electron Transfer (SET) mechanism is a fundamental process in the antioxidant action of ascorbic acid. In this mechanism, the ascorbate anion (AscH⁻) donates a single electron to an oxidizing radical, resulting in the formation of the this compound (Asc•⁻). mdpi.com This process is a one-electron transfer reaction. researchgate.net The resulting this compound is resonance-stabilized, which contributes to its relatively low reactivity compared to other free radicals. libretexts.org
The SET mechanism is crucial in the reduction of various reactive species. For instance, ascorbate can reduce an arenediazonium ion via a single-electron transfer, which can occur through an inner-sphere mechanism, to generate an aryl radical. encyclopedia.pub In another example, the oxidized form of flavin can undergo a single electron transfer from the ascorbate anion to form a flavin radical anion intermediate. encyclopedia.pub
While the this compound is relatively stable, it can undergo further reactions. It can be oxidized in a subsequent one-electron transfer to form dehydroascorbic acid. researchgate.net Alternatively, two ascorbyl radicals can disproportionate, a process where one radical is oxidized to dehydroascorbic acid and the other is reduced back to ascorbic acid. encyclopedia.pub
Hydrogen Atom Transfer (HAT)
The Hydrogen Atom Transfer (HAT) mechanism is another critical pathway for the radical-scavenging activity of ascorbic acid. In this process, a hydrogen atom is transferred from the antioxidant to a radical species. nih.gov Ascorbate is known to donate a hydrogen atom (which can be considered as a proton and an electron) to an oxidizing radical, which also results in the formation of the resonance-stabilized this compound. researchgate.net
Theoretical studies based on reaction enthalpy changes have indicated that HAT is a preferred mechanism for the reaction of the this compound with certain molecules, such as catecholamines, in both aqueous and non-aqueous environments. researchgate.net These reactions have historically been referred to as hydrogen atom transfer, though some researchers suggest the term "concerted proton-electron transfer" (CPET) may be more accurate because the transferred proton is in the molecular plane while the electron is removed from a π-orbital. nih.gov
The ascorbate anion can also serve as a source of a hydrogen atom for other radicals, such as the nitroxyl (B88944) radical. encyclopedia.pub The choice between HAT and other mechanisms like SET can be influenced by the reaction environment, including the solvent. nih.gov
Inner-Sphere Mechanism in Metal-Mediated Reactions
In reactions involving transition metal complexes, the this compound can be formed through an inner-sphere electron transfer mechanism. This mechanism requires that the reductant (ascorbate) and the oxidant (metal complex) share a ligand in their primary coordination spheres, forming a bridged complex before the electron is transferred. ijsr.net For this to occur, one of the reactants must have a ligand capable of binding to both metal ions simultaneously, and the other reactant must be substitutionally labile, meaning one of its ligands can be replaced by the bridging ligand. ijsr.net
An example of this is the reduction of an arenediazonium ion by ascorbate, which proceeds through an inner-sphere mechanism. This involves the nucleophilic addition of ascorbate to the diazonium moiety, forming a diazoether, which then undergoes hemolytic rupture to generate the this compound, a nitrogen molecule, and an aryl radical. encyclopedia.pub Similarly, the oxidation of L-ascorbic acid by certain manganese(III) complexes has been shown to proceed via an inner-sphere mechanism, where an intermediate ascorbate complex is formed and then undergoes slow decomposition. researchgate.net The reduction of some copper(II) complexes by L-ascorbic acid has also been observed to occur via an inner-sphere electron transfer. acs.org
Influence of Physicochemical Parameters on Reactivity
The reactivity of the this compound is significantly influenced by the physicochemical conditions of its environment, with pH being a particularly critical factor.
pH Dependence of Reaction Rates and Equilibrium
The pH of the surrounding medium has a profound effect on the reaction rates and equilibrium involving the this compound. At physiological pH (around 7.4), ascorbic acid exists predominantly as the ascorbate monoanion (AscH⁻), as its first pKa is approximately 4.1. libretexts.orgresearchgate.net This deprotonated form is the primary species involved in antioxidant reactions in biological systems. researchgate.net
The rate constants of many reactions involving ascorbate are pH-dependent. researchgate.net For instance, the rate of disproportionation of the this compound, a key reaction for its decay, is influenced by pH. nih.gov Computational studies using potential-pH (Pourbaix) diagrams, which map out the stable equilibrium phases of an electrochemical system, show that at physiological pH, the disproportionation of the this compound is thermodynamically favored. wayne.edu The reaction between ascorbic acid and certain radicals, like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, also shows a clear pH dependence. nih.gov
Effects of Solvent and Micellar Environments
The reactivity and stability of the this compound are profoundly influenced by its immediate chemical environment. The solvent and the presence of organized assemblies like micelles can dramatically alter the kinetics of its formation and decay, primarily through mechanisms involving proton availability and localized concentrations of reactants.
Solvent Effects
The nature of the solvent plays a critical role in the kinetics of this compound reactions. A stark contrast is observed between aqueous and non-aqueous aprotic solvents.
In aqueous solutions, the this compound is transient, rapidly undergoing disproportionation. nih.gov This reaction, which requires protons, is facilitated by the availability of protons in water. nih.gov Conversely, in 'dry' aprotic organic solvents such as acetonitrile (MeCN), the this compound exhibits remarkable persistence, with a lifetime extending to hours at room temperature. nih.govnih.gov This enhanced stability is attributed to the scarcity of protons, which effectively "starves" the disproportionation reaction. nih.gov The decay of the this compound in acetonitrile is highly dependent on proton activity; the addition of water or a strong acid like trifluoroacetic acid leads to its rapid decay. nih.gov
The solvent also significantly impacts the thermochemistry of ascorbate oxidation. The O-H bond dissociation free energy (BDFE) of the ascorbate monoanion (AscH⁻) is a key determinant of its reactivity. In acetonitrile, the BDFE for AscH⁻ is approximately 67.8 ± 1.2 kcal mol⁻¹, which is significantly lower than the aqueous BDFE of 74.0 ± 1.5 kcal mol⁻¹. nih.gov This difference of about 6 kcal mol⁻¹ indicates that ascorbate is a much stronger hydrogen atom donor in acetonitrile than in water. nih.govnih.gov This unprecedentedly large solvent effect on the BDFE has significant implications for its antioxidant activity in different biological compartments. nih.gov The reactivity of ascorbate derivatives, such as 5,6-isopropylidene-L-ascorbic acid, also shows a strong dependence on the solvent, with the anionic form being significantly more reactive than the undissociated form in non-aqueous media like acetonitrile. rsc.orgpsu.edu
The rate constants for the reaction of ascorbate with various radicals are also solvent-dependent. For instance, the reaction of ascorbyl palmitate and 5,6-isopropylidene-L-ascorbic acid with peroxyl radicals in acetonitrile shows a dramatic increase in the rate constant for the anionic form (AscH⁻) compared to the undissociated form (AscH₂). rsc.orgpsu.eduresearchgate.net
Table 1: Rate Constants for the Reaction of Ascorbic Acid Derivatives with Peroxyl Radicals in Acetonitrile at 303 K rsc.orgpsu.edu
| Reactant Form | Rate Constant (kinh) (M-1s-1) |
| Undissociated (AscH₂) | (8.4 ± 1.0) x 10⁴ |
| Anionic (AscH⁻) | (5.0 ± 3.3) x 10⁷ |
This table illustrates the enhanced reactivity of the anionic form of ascorbic acid derivatives in a non-aqueous solvent.
Micellar Environments
Micellar systems, which are organized molecular assemblies, provide microenvironments that can significantly alter the reaction rates and mechanisms involving the this compound. These effects arise from the partitioning of reactants between the aqueous and micellar phases, as well as the influence of the micellar surface charge.
In the context of regenerating α-tocopherol (a lipid-soluble antioxidant) from its radical, the reaction with aqueous ascorbate is a key process. Studies in model micellar and membrane systems have shown that the reaction rate is influenced by the properties of the organized assembly. In dimyristoylphosphatidylcholine (B1235183) bilayers, the second-order rate constant for the reaction between the α-tocopheroxyl radical and ascorbate was found to be approximately 3 x 10⁵ M⁻¹s⁻¹, which is about five times slower than in a simple solvent system. nih.gov
The charge of the micellar or bilayer surface plays a crucial role. The rate of reaction between the α-tocopheroxyl radical and ascorbate was observed to decrease upon the addition of a negatively charged lipid and increase with a positively charged lipid. nih.gov This effect of surface charge can be suppressed by increasing the ionic strength of the aqueous medium. nih.gov
Kinetic studies of the reaction between vitamin C and a tocopheroxyl radical in non-ionic Triton X-100 micellar solutions revealed a notable pH dependence, with a maximum rate around pH 8. nih.gov This correlates well with the concentration of the ascorbate monoanion (AsH⁻), indicating it is the primary species responsible for regenerating tocopherol in these systems. nih.gov
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Vitamin C with a Tocopheroxyl Radical in Triton X-100 Micellar Solution at Various pH Values nih.gov
| pH | k₂ (M-1s-1) |
| 3 | 26 |
| 7 | 322 |
| 10 | 273 |
This table demonstrates the pH-dependent reactivity in a micellar environment, highlighting the role of the ascorbate monoanion.
Furthermore, cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTAB), have been shown to catalyze the reaction between ascorbic acid derivatives and other reactants like arenediazonium ions. acs.org These micelles can promote the formation of reaction intermediates, leading to rate enhancements. acs.org The presence of surfactants can also influence the redox reactions of ascorbic acid with metal ions. For example, the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) was found to enhance the rate of reduction of vanadium(V) by ascorbic acid, an effect attributed to the incorporation of the reactants into the Stern layer of the micelle. tandfonline.com
In reverse micelles, which create confined water pools in a non-polar solvent, the antioxidant properties of ascorbic acid can be modified. The ascorbate radical has been observed to be stabilized in these confined media, suggesting that compartmentation can alter its stability and reactivity, which may have implications for biological systems. vu.lt
Redox Cycling and Regeneration Pathways of the Ascorbyl Radical
Enzymatic Reduction of Ascorbyl Radical
Specialized enzymes catalyze the direct reduction of the this compound, providing an efficient and primary line of defense for ascorbate (B8700270) regeneration.
Monodehydroascorbate reductase (MDAR) is a key enzyme that directly catalyzes the reduction of the this compound to ascorbate using nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the electron donor. sinica.edu.twoup.comwikipedia.org This enzyme belongs to the family of oxidoreductases and is systematically named NADH:monodehydroascorbate oxidoreductase. wikipedia.org By regenerating ascorbate directly from its radical form, MDAR prevents the spontaneous disproportionation of the this compound, a reaction that yields one molecule of ascorbate and one molecule of dehydroascorbate (DHA). oup.comtaylorandfrancis.com This enzymatic reduction is crucial for maintaining a high ratio of reduced ascorbate to its oxidized forms. sinica.edu.tw
Table 1: Properties of Monodehydroascorbate Reductase (MDAR)
| Property | Description | Source(s) |
|---|---|---|
| Enzyme Commission No. | EC 1.6.5.4 | sinica.edu.twwikipedia.org |
| Reaction | NADH + H⁺ + 2 Monodehydroascorbate → NAD⁺ + 2 Ascorbate | wikipedia.org |
| Substrates | Monodehydroascorbate (this compound), NADH, NADPH | sinica.edu.twoup.comwikipedia.org |
| Products | Ascorbate, NAD⁺, NADP⁺ | wikipedia.org |
| Cellular Location | Cytosol, Chloroplasts, Mitochondria, Peroxisomes, Glyoxysomes | wikipedia.orgnih.gov |
| Function | Direct reduction of the this compound to ascorbate; a key enzyme in the Ascorbate-Glutathione Cycle. | wikipedia.orgfrontiersin.org |
NADH:cytochrome b5 reductase (CYB5R) is another critical enzyme capable of reducing the this compound, particularly in animal cells. nih.govnsf.gov This flavoprotein, located at the plasma membrane and the outer mitochondrial membrane, can directly transfer electrons from NADH to the this compound, thus regenerating ascorbate. nih.govwindows.netnih.gov This function is vital for maintaining ascorbate in its reduced state at the cell surface, where it acts as a primary defense against extracellular oxidative threats. nih.gov
The CYB5R3 isoform, in particular, has been identified as a major player in this process. windows.net Its activity helps sustain the cellular ascorbate pool and the NAD⁺/NADH ratio, which are both essential for cellular redox homeostasis and metabolism. nih.gov In some contexts, this enzyme functions as part of a larger "redox-cycling system" to mitigate oxidative stress. nih.gov Studies have shown that CYB5R can function independently of cytochrome b5 in this reaction, directly reducing electron acceptors like the this compound. nih.govnih.gov
Non-Enzymatic Reduction and Interconversion
Beyond direct enzymatic reduction, ascorbate can be regenerated through pathways involving other key cellular antioxidants, primarily glutathione (B108866) and the thioredoxin system. These pathways typically involve the reduction of dehydroascorbate (DHA), the product of this compound disproportionation. oup.comoup.com
When the this compound (MDHA) is not immediately reduced by MDAR, two molecules can spontaneously disproportionate to form one molecule of ascorbate and one molecule of dehydroascorbate (DHA). oup.comfrontiersin.orgnih.gov DHA can be subsequently reduced back to ascorbate in a reaction that utilizes reduced glutathione (GSH) as the electron donor. oup.comnih.gov This reaction is catalyzed by the enzyme dehydroascorbate reductase (DHAR), which produces oxidized glutathione (GSSG) in the process. nih.govnih.govoup.com
The reaction is as follows: DHA + 2GSH → Ascorbate + GSSG. taylorandfrancis.com
DHAR plays a critical role in maintaining the cellular ascorbate pool by preventing the irreversible hydrolysis of DHA. frontiersin.org The efficiency of this regeneration step is crucial, especially under conditions of high oxidative stress. oup.com While the reaction can occur non-enzymatically at alkaline pH, the enzymatic catalysis by DHAR is significantly more efficient at the physiological pH found in cellular compartments like the cytosol. oup.comtaylorandfrancis.com
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), provides another pathway for ascorbate regeneration. nih.gov The selenoenzyme thioredoxin reductase can catalyze the NADPH-dependent reduction of both the ascorbyl free radical and dehydroascorbic acid back to ascorbate. nih.govahajournals.org
Research has shown that purified thioredoxin reductase can directly reduce the this compound. nih.gov This function appears to complement the membrane-bound NADH-dependent reductases, providing a cytosolic mechanism for recycling ascorbate. nih.gov The activity is dependent on selenium, a key component of the enzyme's active site. nih.govscispace.com This pathway further integrates the ascorbate redox state with the thioredoxin system, another central antioxidant hub in the cell. nih.govahajournals.org
The Ascorbate-Glutathione Cycle (General Mechanisms)
The Ascorbate-Glutathione Cycle (also known as the Foyer-Halliwell-Asada pathway) is a central antioxidant pathway in plants and is also relevant in animals for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), while regenerating key antioxidants. oup.comnih.govfrontiersin.org The cycle integrates the actions of ascorbate, glutathione, NAD(P)H, and four key enzymes. nih.govfrontiersin.org
The general mechanism proceeds as follows:
H₂O₂ Detoxification : Ascorbate peroxidase (APX) utilizes ascorbate as an electron donor to reduce hydrogen peroxide to water. In this process, ascorbate is oxidized to the this compound (monodehydroascorbate, MDHA). nih.govfrontiersin.org
This compound Reduction : The MDHA radical is rapidly reduced back to ascorbate by Monodehydroascorbate Reductase (MDAR), using NAD(P)H as the reducing agent. oup.comfrontiersin.org
Dehydroascorbate Formation and Reduction : Any MDHA that escapes reduction by MDAR can spontaneously disproportionate into ascorbate and dehydroascorbate (DHA). oup.comfrontiersin.org Dehydroascorbate Reductase (DHAR) then catalyzes the reduction of DHA back to ascorbate, using reduced glutathione (GSH) as the electron donor and producing oxidized glutathione (GSSG). nih.govnih.gov
Glutathione Regeneration : Finally, Glutathione Reductase (GR) regenerates GSH from GSSG in an NADPH-dependent reaction, thus completing the cycle. nih.govoup.com
Table 2: Key Enzymes of Ascorbate Regeneration
| Enzyme | Abbreviation | Function | Electron Donor | Cellular Compartment(s) |
|---|---|---|---|---|
| Monodehydroascorbate Reductase | MDAR | Reduces this compound (MDHA) to ascorbate. frontiersin.org | NAD(P)H | Cytosol, Chloroplasts, Mitochondria, Peroxisomes wikipedia.orgnih.gov |
| NADH:Cytochrome b5 Reductase | CYB5R | Reduces this compound (MDHA) to ascorbate. nih.gov | NADH | Plasma Membrane, Outer Mitochondrial Membrane nih.govnih.gov |
| Dehydroascorbate Reductase | DHAR | Reduces dehydroascorbate (DHA) to ascorbate. oup.com | Glutathione (GSH) | Cytosol, Chloroplasts, Mitochondria, Peroxisomes tandfonline.com |
| Thioredoxin Reductase | TrxR | Reduces this compound and dehydroascorbate to ascorbate. nih.gov | NADPH | Cytosol, Mitochondria nih.govnih.gov |
| Glutathione Reductase | GR | Regenerates reduced glutathione (GSH) from its oxidized form (GSSG). nih.gov | NADPH | Cytosol, Chloroplasts, Mitochondria, Peroxisomes tandfonline.com |
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Ascorbate / Ascorbic Acid | AsA |
| This compound / Monodehydroascorbate | MDHA |
| Dehydroascorbate / Dehydroascorbic Acid | DHA |
| Glutathione (Reduced) | GSH |
| Glutathione (Oxidized) / Glutathione Disulfide | GSSG |
| Nicotinamide Adenine Dinucleotide (Reduced) | NADH |
| Nicotinamide Adenine Dinucleotide (Oxidized) | NAD⁺ |
| Nicotinamide Adenine Dinucleotide Phosphate (Reduced) | NADPH |
| Nicotinamide Adenine Dinucleotide Phosphate (Oxidized) | NADP⁺ |
| Hydrogen Peroxide | H₂O₂ |
| Thioredoxin | Trx |
| Cytochrome b5 | CYB5 |
| Flavin Adenine Dinucleotide | FAD |
Mechanistic Roles in Chemical and Biological Systems
Molecular Antioxidant Mechanisms
The primary and most well-understood function of the ascorbyl radical's precursor, ascorbic acid, is its role as an antioxidant. The formation of the this compound is central to these protective mechanisms.
Termination of Radical Chain Reactions
The this compound plays a crucial role in halting the propagation of damaging free radical chain reactions. lumenlearning.comwikipedia.org When a highly reactive free radical (X•) encounters ascorbate (B8700270), the ascorbate donates a hydrogen atom, neutralizing the harmful radical and forming the much less reactive this compound. lumenlearning.com This process effectively "quenches" the reactive species, preventing it from causing further damage to vital cellular components like proteins, lipids, and nucleic acids. lumenlearning.comwikipedia.org
The stability of the this compound is a key feature of its antioxidant action. lumenlearning.com This stability arises from resonance delocalization, which distributes the unpaired electron over the molecule's structure. lumenlearning.comlibretexts.org Unlike the initial aggressive radical, the this compound is significantly less likely to propagate the chain reaction. lumenlearning.comrsc.org
Ultimately, two ascorbyl radicals can react with each other in a disproportionation reaction to yield one molecule of ascorbate and one molecule of dehydroascorbic acid, both of which are non-radical species. rsc.orgresearchgate.netnih.gov This termination step effectively removes free radicals from the system without generating further reactive intermediates. researchgate.net
Regeneration of Other Antioxidants (e.g., α-Tocopherol)
A critical synergistic antioxidant mechanism involves the this compound's precursor, ascorbate, in the regeneration of other important antioxidants, most notably α-tocopherol (vitamin E). mdpi.comahajournals.org α-Tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. rsc.orgmdpi.com When α-tocopherol scavenges a lipid peroxyl radical, it is converted into the α-tocopheroxyl radical. ahajournals.orgmdpi.com
Ascorbate, being water-soluble, can interact with the α-tocopheroxyl radical at the membrane-water interface. mdpi.combrieflands.com It donates an electron to the α-tocopheroxyl radical, thereby regenerating the active α-tocopherol and in the process, becoming an this compound itself. ahajournals.orgbrieflands.com This regeneration allows a single molecule of α-tocopherol to neutralize multiple free radicals. mdpi.com The resulting this compound can then be reduced back to ascorbate by various cellular mechanisms, including enzymatic pathways involving NADH and NADPH-dependent reductases, or by other small molecule antioxidants like glutathione (B108866). ahajournals.orgmdpi.comnih.gov
This interplay between ascorbate and α-tocopherol highlights a crucial cooperative antioxidant defense system in biological organisms. nih.gov
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Significance |
| α-Tocopheroxyl Radical | Ascorbate | α-Tocopherol | This compound | Regeneration of the primary lipid-soluble antioxidant. ahajournals.orgbrieflands.com |
| This compound | This compound | Ascorbate | Dehydroascorbic Acid | Termination of the radical state. rsc.orgresearchgate.net |
Stabilization against Oxidative Damage
The formation of the this compound is a key step in how ascorbic acid protects biological systems from oxidative damage. nih.gov By readily donating an electron to more damaging reactive oxygen species (ROS) such as the hydroxyl radical (•OH), ascorbic acid effectively neutralizes these threats. wikipedia.orglibretexts.orgfrontiersin.org The product of this reaction, the this compound, is substantially less reactive and therefore less harmful to cellular structures. lumenlearning.comlibretexts.org
This process helps to prevent lipid peroxidation, a chain reaction that can damage cell membranes, and also protects proteins and DNA from oxidative modification. wikipedia.orgnih.gov The relatively stable nature of the this compound ensures that the antioxidant cascade terminates with a species that does not propagate further damage. wikipedia.org
Pro-Oxidant Mechanisms at the Molecular Level
Paradoxically, under certain conditions, the chemistry involving the this compound can lead to pro-oxidant effects, generating rather than quenching reactive oxygen species.
Catalysis of Hydroxyl Radical (•OH) Generation via Fenton-Like Reactions
In the presence of transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), ascorbic acid can exhibit pro-oxidant behavior. researchgate.netnih.govescholarship.org Ascorbate can reduce these metal ions to their lower oxidation states (Fe²⁺ and Cu⁺). researchgate.netnih.gov
This reduced metal ion can then react with hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce the highly reactive and damaging hydroxyl radical (•OH). researchgate.netnih.govnih.gov The ascorbate is oxidized to the this compound in the initial reduction of the metal ion. The continuous cycling of the metal ion between its oxidized and reduced states, facilitated by ascorbate, can lead to a significant amplification of hydroxyl radical production. researchgate.netdiff.org This pro-oxidant activity is a concern in conditions of iron or copper overload. nih.gov
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |
| Ascorbate | Fe³⁺/Cu²⁺ | This compound | Fe²⁺/Cu⁺ | Metal Reduction |
| Fe²⁺/Cu⁺ | H₂O₂ | Fe³⁺/Cu²⁺ | •OH + OH⁻ | Fenton-like Reaction |
Participation in Quinone Redox Cycling to Generate ROS
Ascorbic acid and its radical form can participate in the redox cycling of quinones, a class of organic compounds, leading to the generation of reactive oxygen species. researchgate.netmdpi.com Quinones can be reduced by ascorbate to form semiquinone radicals. researchgate.netmdpi.comnih.gov
This semiquinone radical can then react with molecular oxygen (O₂) to produce the superoxide (B77818) radical (O₂•⁻), while the quinone is regenerated. researchgate.net The superoxide radical can further undergo reactions to form hydrogen peroxide and, subsequently, the hydroxyl radical, especially in the presence of transition metals. researchgate.netnih.gov The this compound is formed during the initial reduction of the quinone and can also directly interact in the cycle. nih.gov This process of quinone redox cycling, fueled by ascorbate, can be a significant source of cellular oxidative stress. researchgate.netnih.gov
Intermediary Role in Ascorbic Acid Metabolism and Catabolic Pathways
The this compound is a pivotal, transient intermediate in the metabolism and catabolism of L-ascorbic acid. Its formation represents the initial step in the two-step oxidation of ascorbic acid. In biological systems, ascorbic acid (as the ascorbate anion at physiological pH) functions as a potent antioxidant by donating a single electron to neutralize a wide variety of free radicals. researchgate.netmdpi.com This one-electron oxidation process results in the formation of the relatively stable and less reactive this compound, also known as monodehydroascorbate (MDHA) or semidehydroascorbate. mdpi.comresearchgate.net
The fate of the this compound is twofold, representing a critical branch point in ascorbic acid metabolism:
Recycling back to Ascorbic Acid: The this compound can be reduced back to ascorbic acid, thereby regenerating the primary antioxidant pool. This reduction can be mediated by various cellular reductants and enzyme systems, including those involving NADH and NADPH. mdpi.com
Further Oxidation and Catabolism: Alternatively, the this compound can undergo a second one-electron oxidation, or two ascorbyl radicals can disproportionate, to yield dehydroascorbic acid (DHA). mdpi.comresearchgate.netoup.com
DHA is a more stable, but still biologically active, oxidized form of vitamin C. It can be transported into cells via glucose transporters and subsequently reduced back to ascorbic acid by enzymatic systems utilizing reductants like glutathione (GSH). researchgate.netmdpi.com
However, if not promptly reduced, DHA is unstable in aqueous solutions and undergoes irreversible hydrolysis. researchgate.netwikipedia.org This hydrolysis involves the rupture of its lactone ring structure to form 2,3-diketo-L-gulonic acid (DKG). researchgate.netwikipedia.org The formation of DKG marks the committed step towards the catabolism of the vitamin C molecule. DKG is then further metabolized into various breakdown products, including oxalate (B1200264), L-threonic acid, L-xylonic acid, L-lyxonate, and L-erythrulose. researchgate.netresearchgate.netwikipedia.orgjddtonline.info The generation of oxalate is of particular clinical interest due to its potential role in the formation of calcium oxalate kidney stones. researchgate.netwikipedia.org
The pathway underscores the this compound's central role as the gateway to either the regeneration of the essential antioxidant or its ultimate degradation and excretion.
Table 1: Key Stages in the Ascorbic Acid Catabolic Pathway Involving the this compound
| Stage | Precursor | Intermediate/Product | Key Process | Subsequent Fate |
| 1 | Ascorbic Acid (Ascorbate) | This compound | One-electron oxidation (e.g., by free radicals) | Can be reduced back to ascorbic acid or oxidized to dehydroascorbic acid. |
| 2 | This compound | Dehydroascorbic Acid (DHA) | One-electron oxidation or disproportionation. | Can be reduced back to ascorbic acid or undergo hydrolysis. |
| 3 | Dehydroascorbic Acid (DHA) | 2,3-diketo-L-gulonic acid (DKG) | Irreversible hydrolysis (lactone ring opening). | Committed step to catabolism. |
| 4 | 2,3-diketo-L-gulonic acid (DKG) | Oxalic acid, L-threonic acid, etc. | Further metabolic breakdown. | Excretion. |
Interaction with Protein-Bound Electron Transfer Systems (e.g., Cytochrome c Oxidase)
The this compound plays a significant role in the interaction of ascorbic acid with complex protein-bound electron transfer systems, such as the mitochondrial respiratory chain enzyme, cytochrome c oxidase (CcO). Ascorbic acid, often in conjunction with cytochrome c, is frequently used as an experimental reductant to supply electrons to CcO to study its catalytic cycle. nih.gov
When ascorbate is used to reduce bovine CcO, an this compound is generated and can be trapped and detected within milliseconds of initiating the reaction. nih.gov This observation is crucial for interpreting experimental results, as the radical species detected may originate from the reductant itself rather than being a protein-based radical intermediate of the enzyme's catalytic mechanism. nih.govnih.gov
The primary technique for detecting and characterizing the this compound in these complex systems is Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net The this compound exhibits a characteristic EPR signal. In experiments with bovine CcO, multi-frequency EPR studies have precisely determined the g-tensor values of the this compound, distinguishing it from other potential radical species like the sulfur dioxide anion radical (SO₂⁻•) that can be generated when dithionite (B78146) is used as a reductant. nih.govresearchgate.net
The interaction with the protein environment can influence the stability of the this compound. For instance, in systems containing both cytochrome c and CcO, the this compound is stabilized when cytochrome c is bound to CcO, whereas free cytochrome c tends to rapidly reduce the radical, preventing its detection. This suggests that the protein complex's structure modulates the radical's reactivity.
The mechanism of ascorbate oxidation by these systems is complex. For cytochrome b561, another protein involved in transmembrane electron transport, it is hypothesized that the ascorbate monoanion binds to the enzyme, donates an electron to the heme center to form a bound semidehydroascorbate radical, which then dissociates. wayne.edu A similar process of electron donation from ascorbate to the active site of CcO, mediated by cytochrome c, leads to the formation of the observed this compound. nih.govnih.gov
Table 2: EPR Spectral Characteristics of this compound in Bovine Cytochrome c Oxidase Experiments
| Parameter | Value | Technique | Reference |
| Isotropic g-value | ~2.005 | X-band CW-EPR | nih.govresearchgate.net |
| Linewidth | ~12 G | X-band CW-EPR | nih.govresearchgate.net |
| gₓ | 2.0068 | D-band CW-EPR | nih.gov |
| gᵧ | 2.0066 | D-band CW-EPR | nih.gov |
| g_z | 2.0023 | D-band CW-EPR | nih.gov |
Analytical and Spectroscopic Characterization of the Ascorbyl Radical
Electron Spin Resonance (ESR/EPR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the most direct and powerful technique for studying paramagnetic species like the ascorbyl radical. nih.govresearchgate.net It specifically detects molecules with unpaired electrons, providing a wealth of information about their electronic structure and environment. researchgate.netrsc.org
ESR spectroscopy operates on the principle of detecting the energy absorption by unpaired electrons as they transition between different spin states in the presence of a strong magnetic field. nih.gov The resulting ESR spectrum serves as a unique "fingerprint" for a specific radical.
The this compound is readily detectable in various media, including aqueous solutions at room temperature. nih.gov Its ESR spectrum is characterized by a distinctive doublet signal. nih.govnih.gov This splitting arises from the interaction of the unpaired electron with a single proton on the carbon at the C4 position of the radical's structure. This interaction is known as hyperfine coupling. The key parameters that define the this compound's spectral fingerprint are the g-factor and the hyperfine splitting constant (aH), which are highly consistent across different studies.
Table 1: ESR Spectral Parameters for the this compound
| Parameter | Reported Value | Source(s) |
|---|---|---|
| Signal Pattern | Doublet | nih.govnih.gov |
| g-factor | 2.00627 | nih.govnih.gov |
| 2.0052 | researchgate.net | |
| Hyperfine Splitting Constant (aH) | 1.88 Gauss (G) | nih.govnih.gov |
These specific spectral parameters allow for the unambiguous identification of the this compound in complex biological and chemical systems, from human plasma to in vitro reaction mixtures. nih.govnih.gov
The intensity of the this compound's ESR signal is directly proportional to its concentration, enabling quantitative analysis. nih.gov A linear correlation can be established between the radical intensity and the concentration of its parent molecule, ascorbic acid, typically within a range of 0.03 to 10 mM. nih.gov This relationship allows for the precise determination of this compound concentrations in a sample.
Research has shown that the steady-state concentration of the this compound, denoted as [A•], is proportional to the square root of the rate of ascorbic acid oxidation. nih.gov This principle makes ESR a highly sensitive tool for monitoring oxidative processes. For instance, by measuring the concentration of the this compound, ESR spectroscopy can be used to determine the concentration of catalytic transition metals like iron down to nanomolar levels (approximately 10 nM). researchgate.net In biological contexts, the ratio of the this compound to the total ascorbate (B8700270) concentration (A•/AH-), as measured by ESR, serves as a valuable indicator for estimating oxidative stress. nih.gov
ESR spectroscopy is instrumental in elucidating the kinetics and mechanisms of reactions involving the this compound. By monitoring the appearance, disappearance, or change in the intensity of the ESR signal over time, researchers can study reaction rates and pathways. sciencepublishinggroup.com
Mechanistic studies have successfully used ESR to investigate the processes of this compound formation. For example, it was demonstrated that in human platelet-rich plasma, the generation of the this compound is associated with the activity of several enzymes, including NADPH oxidase (NOX), cyclooxygenase (COX), and lipoxygenase (LOX). nih.gov The involvement of these enzymes was confirmed by observing a dose-dependent decrease in the this compound ESR signal upon the addition of their respective inhibitors. nih.gov Similarly, ESR has been employed to study the mechanism of ascorbate oxidation by metal-binding proteins such as ceruloplasmin and albumin. nih.gov It has also been used to follow the kinetics of ascorbic acid oxidation catalyzed by iron ions and methylene (B1212753) blue, and to study the reduction of other radicals, such as nitroxyl (B88944) radicals, by ascorbic acid. nih.govsciencepublishinggroup.com
Time-Resolved Magnetic Resonance Spectroscopy (MRS)
Time-resolved ESR spectroscopy is a specialized application that allows for the observation of radical formation and decay on very short timescales, typically in the microsecond range. nih.gov This technique is particularly useful for studying the rapid kinetic events that follow an initiation event, such as pulse radiolysis.
In a study of the oxidation of ascorbic acid by the hydroxyl radical (•OH) in acidic solutions, time-resolved ESR was used to observe the initial formation of three distinct radical species. nih.gov Two of these were identified as different hydroxyl adducts of ascorbic acid, while the third was the this compound itself. The experiments showed that one of the OH adducts decayed with a half-life of about 10 microseconds, and on this same timescale, the concentration of the this compound approximately doubled. nih.gov This provided direct evidence that a specific OH adduct rapidly loses a water molecule to transform into the more stable this compound, offering a clear mechanistic insight into its formation pathway. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Analysis
While UV-Vis spectroscopy cannot directly detect the this compound, it is a widely used indirect method for studying the kinetics of reactions in which the radical is an intermediate. This is achieved by monitoring the concentration of ascorbate, which has a strong absorbance maximum at approximately 265 nm in near-neutral solutions. researchgate.netmdpi.com
In another application, the kinetics of a photoreaction between L-ascorbic acid and methylene blue was analyzed by monitoring the reduction in the methylene blue absorbance intensity at 664 nm, which occurs as the concentration of ascorbic acid increases. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mechanistic elucidation, capable of identifying and quantifying both the reactants and the stable end-products of a reaction involving the this compound. mdpi.com While NMR does not directly detect the radical itself, it provides a detailed picture of the chemical transformations occurring in the system.
NMR has been used to monitor the oxidation of ascorbate promoted by copper(II) ions. mdpi.com These studies can track the consumption of the ascorbate signal over time and simultaneously detect the appearance of new signals corresponding to oxidation products. For instance, the formation of 2,3-diketogulonic acid has been identified by the appearance of its characteristic NMR resonances during the oxidation process. mdpi.com This allows for a more complete understanding of the reaction pathway beyond the initial formation of the this compound.
Furthermore, NMR has been employed to study the detailed mechanism of radical scavenging by ascorbic acid. nih.gov By analyzing the reaction between ascorbic acid and other radicals, such as TEMPOL, NMR can help to discuss the reaction mechanism, kinetics, and the influence of factors like pH. nih.gov In studies of the reaction between peroxyl radicals and ascorbate, NMR analysis of the final products was crucial in identifying an alternative scavenging mechanism involving radical addition and rearrangement, which prevents the formation of potentially harmful hydroperoxides. mdpi.com
Electrochemical Methods (e.g., Cyclic Voltammetry for Redox Potentials)
The electrochemical behavior of the this compound and its precursor, ascorbic acid, is frequently investigated using techniques such as cyclic voltammetry (CV). These methods provide valuable insights into the redox potentials and the mechanisms of electron transfer reactions involved in the formation and subsequent reactions of the this compound.
Cyclic voltammetry studies on ascorbic acid reveal an irreversible oxidation process, indicating that the initial electron transfer is followed by chemical reactions. The anodic peak potential (Epa) observed in CV corresponds to the oxidation of ascorbic acid to the this compound. This potential is influenced by several factors, including the pH of the solution, the scan rate, and the composition of the working electrode.
The oxidation of ascorbic acid is known to be a pH-dependent process, which is reflected in the shift of the anodic peak potential with varying pH. As the pH of the solution increases, the oxidation of ascorbic acid becomes easier, resulting in a shift of the Epa to less positive potentials. This is because deprotonation of ascorbic acid facilitates its oxidation. For instance, in a phosphate (B84403) buffer solution, the oxidation peak potential shifts in the negative direction as the pH increases, indicating the participation of protons in the oxidation process. juniperpublishers.com
The scan rate also has a significant effect on the anodic peak potential. An increase in the scan rate typically leads to a shift of the Epa to more positive values. icm.edu.plresearchgate.net This behavior is characteristic of an irreversible or quasi-reversible electrode process, where the kinetics of electron transfer and subsequent chemical reactions play a crucial role. The linear relationship between the peak current and the square root of the scan rate suggests that the process is diffusion-controlled. icm.edu.pliorodeo.com
The material of the working electrode also influences the measured peak potentials for ascorbic acid oxidation. Different electrode materials exhibit varying electrocatalytic activities, which can alter the potential at which oxidation occurs. For example, a glassy carbon electrode (GCE) is commonly used, and modifications to its surface can further affect the electrochemical response. Studies have been conducted using various electrodes, including platinum and carbon paste electrodes, each yielding distinct peak potentials for ascorbic acid oxidation. juniperpublishers.comabechem.com
The following tables summarize some of the reported electrochemical data for the oxidation of ascorbic acid, which leads to the formation of the this compound.
| pH | Working Electrode | Reference Electrode | Anodic Peak Potential (Epa) |
|---|---|---|---|
| 2.0 | Carbon Paste Electrode | Not Specified | ~+470 mV |
| 7.0 | Glassy Carbon Electrode | Ag/AgCl | +0.24 V |
| 7.0 | Iodine-Coated Platinum Electrode | Ag/AgCl | ~0.28 V |
| 8.0 | CuO/Glassy Carbon Electrode | Ag/AgCl | Well-resolved oxidation peak |
| Scan Rate | Working Electrode | Supporting Electrolyte | Anodic Peak Potential (Epa) Shift |
|---|---|---|---|
| Increasing | Glassy Carbon Electrode | Phosphate Buffer | Shifts to more positive values |
| 10-100 mV/s | Iodine-Coated Platinum Electrode | 0.1 M KCl | Shifts to more positive values |
| 25-300 mV/sec | Screen Printed Electrode | 0.1 M KCl | Shifts to more positive values |
Theoretical and Computational Investigations of Ascorbyl Radical Chemistry
Quantum Chemical Calculations (e.g., DFT, CBS-QB3 Levels of Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and high-accuracy composite methods like the Complete Basis Set (CBS-QB3), have been instrumental in studying the ascorbyl radical. nih.govacs.org DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and explore reaction pathways due to their balance of computational cost and accuracy. acs.orgwayne.eduresearchgate.net For more precise energy calculations, which are crucial for determining thermodynamic and kinetic parameters, methods like CBS-QB3 are often employed. nih.govwayne.edu These computational approaches allow for the investigation of the this compound in various environments, from the gas phase to aqueous solutions, often using implicit solvent models like the Solvation Model based on Density (SMD) to simulate solvent effects. nih.govwayne.edu
Computational methods are powerful tools for predicting the acid dissociation constants (pKa) and standard reduction potentials of ascorbic acid and its radical form. nih.gov Theoretical calculations have been performed using levels of theory like B3LYP/6-31+G(d,p) and CBS-QB3, combined with implicit and explicit solvent models, to determine these crucial physicochemical properties. wayne.eduresearchgate.net The neutral this compound (AscH•) is a highly acidic species with a computationally determined pKa of -0.45. nih.gov The prediction of these values is fundamental for understanding the species' behavior at different pH levels. wayne.eduresearchgate.net These calculated parameters are essential for constructing potential-pH diagrams that map out the stability of different redox states of ascorbic acid. nih.gov
Table 1: Calculated Properties of Ascorbic Acid and its Radical
| Property | Species | Calculated Value | Method/Comment |
|---|---|---|---|
| pKa | This compound (AscH•) | -0.45 nih.gov | Indicates high acidity. |
| O–H BDFE | Ascorbate (B8700270) (AscH⁻) | 67.7 ± 0.8 kcal mol⁻¹ nih.gov | In acetonitrile (B52724) (MeCN). |
Quantum chemical calculations have been pivotal in elucidating the reaction mechanisms involving the this compound. nih.gov One of the key reactions studied is the disproportionation of the this compound anion (Asc•⁻), where two radicals react to form ascorbate (AscH⁻) and dehydroascorbic acid (DHA). wayne.edu Computational studies support a mechanism proposed by Bielski, showing that disproportionation proceeds through the dimerization of the ascorbate radical followed by an internal electron transfer. nih.govwayne.edu In this dimer, one of the ascorbate units cyclizes before protonation and dissociation yield the final products. nih.govwayne.edu
Furthermore, these calculations explain the reaction of the this compound with other radical species, such as the superoxide (B77818) radical (O₂•⁻). nih.govdoi.org The mechanism involves the combination of the this compound with the other radical, followed by intramolecular electron transfer, cyclization, and hydrolysis to yield dehydroascorbic acid. nih.govwayne.edu DFT has been used to investigate various reaction pathways, including Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET), to understand the interactions between ascorbate and radicals like O₂•⁻. doi.org The study of transition states allows for the determination of activation energies, providing insight into the kinetics of these reactions. researchgate.netfrontiersin.org
The relative stability of the this compound is a key feature of its chemistry. uzh.ch This stability is attributed to the delocalization of the unpaired electron across a highly conjugated π-system, a phenomenon known as resonance stabilization. uzh.chkg.ac.rs23michael.com Computational analyses, such as spin density calculations, reveal that the unpaired electron is shared primarily between the oxygen atoms O2 and O3 and the carbon atoms C2 and C3 of the furan (B31954) ring. uzh.chkg.ac.rs This delocalization makes the this compound less reactive than many other free radicals, allowing it to act as a terminal antioxidant. uzh.chkg.ac.rs
Studies using DFT have shown that the spin density is delocalized over the oxygen and carbon atoms of the furanone ring, which leads to the radical's stability. kg.ac.rs Ab initio molecular dynamics simulations confirm that this resonance stabilization is retained in aqueous solutions. uzh.ch The stability of different radical forms can be compared by calculating their free energies; for instance, computational analysis of ascorbyl radicals formed by removing a hydrogen atom from different hydroxyl groups showed that the 5-OH radical is the most stable form in gas, water, and benzene. plos.orgnih.govresearchgate.net
Theoretical calculations provide access to critical thermodynamic parameters that govern the feasibility of different reaction pathways for the this compound. kg.ac.rs Key parameters include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). kg.ac.rsrsc.org These values help determine the preferred antioxidant mechanism, such as Formal Hydrogen Transfer (FHT), Sequential Electron Transfer-Proton Transfer (SET-PT), or Sequential Proton Loss-Electron Transfer (SPLET). kg.ac.rsrsc.org
For example, the Gibbs free energy change (ΔG°) for a reaction indicates its thermodynamic favorability. doi.orgrsc.org Calculations have shown that for the self-disproportionation of the this compound anion, the reaction pathways are thermodynamically unfavorable, with positive ΔG° values. doi.org In contrast, the reaction of the protonated this compound (AscH•) with the superoxide radical (O₂•⁻) can proceed via thermodynamically favorable pathways. doi.org The O-H Bond Dissociation Free Energy (BDFE) of ascorbate has been determined computationally, showing a remarkable dependence on the solvent environment. nih.gov In acetonitrile, the BDFE is about 5.9 kcal/mol weaker than in water, a significant change that highlights the strong influence of local solvation on ascorbate's reducing power. nih.gov
Table 2: Calculated Thermodynamic Parameters for this compound Reactions
| Parameter | Reaction/Process | Value (kcal mol⁻¹) | Method/Solvent |
|---|---|---|---|
| ΔG° | Self-disproportionation of Asc•⁻ | 18.2 to 35.8 doi.org | SMD/CAM-B3LYP |
| ΔG° | Dimerization of Asc•⁻ | -1.28 researchgate.net | CBS-QB3 (QM/QM) |
| BDE (O-H) | Ascorbate (AscH⁻) | 71.22 plos.org | Gas Phase |
Kinetic Modeling and Simulation of this compound Dynamics
Kinetic modeling is employed to simulate the dynamic behavior of the this compound, providing insights into its formation and decay rates under various conditions. mdpi.comresearchgate.net Simple kinetic models can be applied to estimate the steady-state concentration of the this compound in biological systems. 23michael.comresearchgate.net These models consider the rates of generation (from ascorbate oxidation by other radicals) and decay (primarily through disproportionation). researchgate.net By equating the rates of generation and disappearance, the steady-state concentration can be estimated and compared with experimental values, for instance, those obtained by Electron Paramagnetic Resonance (EPR). 23michael.com
More complex kinetic models are used to analyze reaction dynamics in detail. For example, in studies of ascorbate's reaction with the TEMPO radical, kinetic data were fit to a model involving a second-order approach-to-equilibrium step followed by the second-order decay of the this compound. nih.gov This allows for the determination of specific rate constants for the forward and reverse reactions. nih.gov Such models are crucial for understanding how factors like solvent composition affect the reaction kinetics. nih.gov Kinetic modeling has also been used to improve the interpretation of antioxidant capacity assays like the Oxygen Radical Absorbance Capacity (ORAC) assay, allowing for the optimization of rate constants that reflect the reactivity of antioxidants toward scavenging radicals. mdpi.com
Construction of Potential-pH (Pourbaix) Diagrams
Potential-pH diagrams, also known as Pourbaix diagrams, are graphical representations that show the thermodynamically stable phases of an electrochemical system as a function of electrode potential and pH. wayne.edunumberanalytics.com For the ascorbic acid system, these diagrams are constructed using the pKa values and standard reduction potentials that are determined either experimentally or, increasingly, through accurate quantum chemical calculations. nih.govwayne.eduresearchgate.net
The construction involves plotting lines that represent the equilibria between the different species of ascorbic acid (the fully reduced, radical, and fully oxidized forms) at various protonation states. numberanalytics.com These diagrams provide a comprehensive map of the oxidation reactions possible under different pH conditions. wayne.eduresearchgate.net For example, a Pourbaix diagram for ascorbic acid can clearly illustrate the pH and potential ranges where ascorbate (AscH⁻), the this compound anion (Asc•⁻), or dehydroascorbic acid (DHA) is the dominant species. nih.gov This allows for a clear visualization of why, for instance, the disproportionation of the this compound is thermodynamically favored at physiological pH. nih.govwayne.edu
Q & A
Q. What are the primary experimental methods for detecting and quantifying ascorbyl radicals in biological systems?
The ascorbyl radical is most reliably detected using electron paramagnetic resonance (EPR) spectroscopy due to its unique doublet signal (hyperfine coupling constant: 1.8 G, g-value ≈ 2.005) . Key methodological considerations include:
- EPR parameters : Use X-band (9 GHz) or D-band (130 GHz) for enhanced resolution. For example, ascorbyl radicals in Cytochrome c Oxidase (CcO) experiments show a linewidth of 12 G .
- Isotopic labeling : L-[1-¹³C]-ascorbic acid confirms radical identity via hyperfine splitting (e.g., 6.54 G coupling) .
- Capillary methods : Alternative approaches for cerebrospinal fluid (CSF) analysis, validated via statistical correlation with serum levels in leukemia patients .
Q. Under what conditions does the this compound act as an antioxidant versus a prooxidant?
The dual role depends on:
- pH : At neutral pH (7.4), ascorbyl radicals form via one-electron oxidation of ascorbate, acting as antioxidants by reducing ROS. In acidic environments (pH < 7), rapid disproportionation occurs, limiting radical accumulation .
- Metal ions : Prooxidant effects emerge in the presence of Cu²⁺/Fe³⁺, where radicals facilitate hydroxyl radical (•OH) generation via Fenton-like reactions .
- Enzyme interactions : Binding to proteins like CcO stabilizes the radical, preventing further redox cycling .
Q. How is the this compound utilized as a biomarker for oxidative stress?
The this compound serves as a marker due to its:
- EPR detectability : Elevated levels correlate with oxidative damage in Helicobacter pylori-associated gastritis (p < 0.01) .
- Temporal dynamics : In leukemia models, radical concentrations spike during early tumor growth (Days 1–5) before declining as malignancies proliferate .
- Correlation with ROS : Strong association with luminol-enhanced chemiluminescence (r = 0.41, p < 0.001) in gastric mucosa .
Advanced Research Questions
Q. Why does the this compound exhibit exceptional stability in non-aqueous solvents like acetonitrile?
In dry acetonitrile, the 5,6-isopropylidene this compound (iAsc•⁻) persists for hours due to:
- Suppressed disproportionation : Absence of protons prevents decay to ascorbate/dehydroascorbate .
- Thermodynamic factors : Lower O–H bond dissociation free energy (BDFE) in MeCN (65.4 kcal mol⁻¹) vs. aqueous solutions (74.0 kcal mol⁻¹) facilitates radical longevity .
- Experimental design : Use of TEMPO• or phenoxyl radicals as oxidants ensures clean generation for mechanistic studies .
Q. How do thermodynamic parameters (e.g., BDFE, redox potentials) inform reaction mechanisms involving ascorbyl radicals?
- BDFE calculations : Determined via redox potential (E), pKa, and equilibrium measurements. For example, M06-2X/6-311++G(d,p) simulations validate Hydrogen Atom Transfer (HAT) as the dominant mechanism in polar/non-polar media .
- Mechanistic differentiation : Single Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton Loss-Electron Transfer (SPLET) are thermodynamically unfavorable compared to HAT .
Q. How can contradictory observations about this compound accumulation in enzyme systems be resolved?
Contradictions arise from:
- Enzyme binding : In CcO-bound Cytochrome c, ascorbyl radicals are stabilized, whereas free Cyt c rapidly reduces them, preventing detection .
- Reductant competition : Dithionite generates SO₂⁻• radicals, masking ascorbyl signals unless carefully quenched .
- pH-dependent reactivity : The protonated ascorbate (AsH⁻) predominates at pH 7.4, but the dianion (As²⁻) is a stronger reductant .
Q. What methodologies elucidate this compound interactions with transmembrane proteins like DCYTB and CYB561?
- Topological mapping : DCYTB’s this compound-binding site localizes to the extracellular face, enabling ascorbate recycling .
- Kinetic assays : NADPH-dependent reduction by thioredoxin reductase complements membrane-bound NADH systems .
- EPR mutagenesis : Mutation of conserved binding residues disrupts radical interactions, confirming functional sites .
Q. How do isotopic labeling and advanced spectroscopy resolve ambiguities in radical identification?
- ¹³C labeling : Splits EPR signals (e.g., 6.54 G coupling) to distinguish ascorbyl radicals from protein-based radicals .
- High-field D-band EPR : Resolves g-tensor anisotropy (e.g., gₓ = 2.0068 vs. gᵧ = 2.0052 for SO₂⁻•) .
- Cryo-spray MS : Identifies NO-adducts (e.g., m/z 207.0368) in radical chain reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
